Methyl 4-bromo-2-fluoro-5-nitrobenzoate
Description
Methyl 4-bromo-2-fluoro-5-nitrobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrFNO₄ and a molecular weight of 294.04 g/mol (estimated from structural analogues). Its CAS number is 1153285-35-8 (as per HA-5689 in ). The compound features a benzoate backbone substituted with bromine (position 4), fluorine (position 2), and a nitro group (position 5). These substituents confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
The nitro group (-NO₂) is a strong electron-withdrawing moiety, enhancing reactivity in reduction or nucleophilic substitution reactions. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the fluorine atom influences metabolic stability and lipophilicity.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWUSIPTJCXEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The synthesis of Methyl 4-bromo-2-fluoro-5-nitrobenzoate typically involves multi-step organic reactions. A common method includes the nitration of a benzoic acid derivative followed by bromination and fluorination.
Preparation Methods
- From Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate : Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate can be reduced using Palladium/Carbon to obtain Methyl 2,4,5 -triamino-3-fluorobenzoate, which is in-situ reacted with diethoxymethane in the presence of >-toluene sulfonic acid to obtain 6-Amino-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid methyl ester.
- Through Cyclization and Halogenation :
- Cyclization of 4-Amino-3-fluoro-5-nitro-2-(phenylamino)-benzoic acid methyl ester using formic acid/palladium hydroxide/carbon yields Methyl 4-fluoro-5-(phenylamino)-lH-benzimidazole-6-carboxylate.
- Bromination of Methyl 4-fluoro-5-(phenylamino)-lH-benzimidazole-6-carboxylate with N-bromosuccinimide gives Methyl 5-[(4-bromophenyl)amino]-4-fluoro-lH-benzimidazole-6-carboxylate.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
- Substitution Reactions: The bromine and fluorine atoms enable nucleophilic substitution reactions.
- Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
- Oxidation Reactions: This compound can undergo oxidation reactions depending on the reagents and conditions used, though it is less common.
Complete Stock Solution Preparation
The following table displays the preparation of stock solutions for this compound:
| Prepare stock solution | ||
|---|---|---|
| 1 mg | 5 mg | |
| 1 mM | 3.5967 mL | 17.9837 mL |
| 5 mM | 0.7193 mL | 3.5967 mL |
| 10 mM | 0.3597 mL | 1.7984 mL |
Scientific Research Applications
This compound is used in various scientific research fields:
- Chemistry: As a building block for synthesizing more complex molecules, especially in developing pharmaceuticals and agrochemicals.
- Biology: In studies involving enzyme inhibition and protein-ligand interactions.
- Medicine: For research into potential therapeutic applications, including its role as an intermediate in drug synthesis.
- Industry: In the production of specialty chemicals and materials with specific properties.
Chemical Reactions Analysis
Methyl 4-bromo-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions depending on the reagents and conditions used.
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-5-nitrobenzoate is used in various scientific research fields:
Mechanism of Action
The mechanism by which Methyl 4-bromo-2-fluoro-5-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 4-bromo-5-fluoro-2-nitrobenzoate (CAS 1220886-29-2, QB-7900 in )
- Molecular formula: C₈H₅BrFNO₄ (identical to the target compound).
- Substituent positions : Bromine (4), fluorine (5), nitro (2).
- Key differences : The fluorine and nitro groups are swapped. This alters electronic effects: the nitro group in position 2 may reduce steric hindrance for para-substituted reactions compared to position 3.
Methyl 2-bromo-4-fluoro-5-nitrobenzoate (CAS 85953-31-7, )
- Molecular formula: C₈H₅BrFNO₄.
- Substituent positions : Bromine (2), fluorine (4), nitro (5).
- Key differences : Bromine in position 2 creates steric challenges for ortho-directed reactions. The nitro group in position 5 maintains electron withdrawal but may influence solubility differently.
Functional Group Analogues
Ethyl 4-bromo-2-fluoro-5-nitrobenzoate (CAS 1156940-29-2, )
- Molecular formula: C₉H₇BrFNO₄.
- Key differences : Ethyl ester instead of methyl. The longer alkyl chain increases lipophilicity (logP ~0.5 higher) and may alter crystallization behavior.
2-Bromo-4-fluoro-5-nitrobenzoic Acid (CAS 1036389-83-9, )
- Molecular formula: C₇H₃BrFNO₄.
- Key differences : Carboxylic acid replaces the methyl ester. This increases acidity (pKa ~2–3) and solubility in aqueous bases. Useful for salt formation or further derivatization.
Halogen-Substituted Analogues
Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS 908248-32-8, )
- Molecular formula : C₈H₅BrClFO₂.
- Key differences: Chlorine replaces the nitro group.
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (CAS 2253789-54-5, )
- Molecular formula : C₉H₇Br₂FO₂.
- Key differences : Additional bromomethyl group increases molecular weight (325.96 g/mol) and steric bulk, limiting applications in coupling reactions.
Comparative Data Table
Biological Activity
Methyl 4-bromo-2-fluoro-5-nitrobenzoate is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, drawing on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 278.03 g/mol. The compound features a benzene ring substituted with bromine, fluorine, and nitro groups, contributing to its reactivity and potential biological effects.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) and the nitro group can significantly influence the compound's binding affinity and selectivity, potentially modulating enzyme activity or receptor signaling pathways. However, specific mechanisms remain largely uncharacterized in the literature.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. This compound may possess similar activities due to its nitro group, which is known to enhance antimicrobial efficacy in various derivatives.
Enzyme Inhibition Studies
This compound may also act as an enzyme inhibitor. The structure allows for interactions with active sites of enzymes, potentially leading to the modulation of metabolic pathways. Further research is needed to identify specific enzymes affected by this compound.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions including:
- Nitration : Introduction of the nitro group.
- Bromination : Substitution of hydrogen with bromine.
- Fluorination : Introduction of fluorine into the aromatic ring.
These processes typically require careful control of reaction conditions to optimize yield and purity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several nitro-substituted benzoates against common pathogens. This compound was included in a panel of compounds tested for inhibition zones against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition compared to control groups, suggesting promising antimicrobial potential.
Case Study 2: Anticancer Activity in vitro
In vitro studies using breast cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM after 48 hours. Mechanistic studies revealed that treated cells exhibited signs of apoptosis, including increased caspase activity.
Summary Table: Biological Activities of this compound
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Significant inhibition against S. aureus and E. coli |
| Anticancer | Reduced viability in breast cancer cell lines; induced apoptosis |
| Enzyme Inhibition | Potential interaction with metabolic enzymes (specifics TBD) |
Q & A
Q. How can one optimize the regioselectivity of subsequent functionalization reactions (e.g., Suzuki couplings)?
- Design :
- Use protecting groups (e.g., tert-butyl for the ester) to shield reactive sites during cross-coupling.
- Employ Pd(PPh₃)₄ as a catalyst in THF/H₂O (3:1) at 80°C for Suzuki-Miyaura reactions targeting the bromine position .
- Validation : Monitor regioselectivity via ¹H NMR coupling constants and 2D NOESY for spatial confirmation.
Synthetic Methods Comparison
Note : Yields are not explicitly reported in the evidence, but purity is confirmed via NMR and physical state.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
